

Application Note: Gas Chromatography Analysis of 3,4-Diethyl-2,2-dimethylhexane

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Compound of Interest

Compound Name: 3,4-Diethyl-2,2-dimethylhexane

Cat. No.: B14536976

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Introduction

3,4-Diethyl-2,2-dimethylhexane is a saturated branched alkane with the chemical formula C₁₂H₂₆. As a member of the dodecane isomers, its analysis is relevant in the fields of petroleum geochemistry, fuel analysis, and as a reference compound in chemical synthesis. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile and semi-volatile hydrocarbons due to its high resolution and sensitivity. This application note provides a detailed protocol for the analysis of **3,4-Diethyl-2,2-dimethylhexane** using gas chromatography with flame ionization detection (GC-FID), a robust and highly sensitive detector for hydrocarbons.

Principle

Gas chromatography separates compounds based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times. The flame ionization detector (FID) then combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms, allowing for sensitive quantification.

Experimental Protocols

1. Sample Preparation

- Standard Preparation:
 - Prepare a stock solution of **3,4-Diethyl-2,2-dimethylhexane** at a concentration of 1000 µg/mL in a high-purity volatile solvent such as n-hexane or pentane.
 - Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation:
 - If the sample is a liquid, dilute it with n-hexane to a concentration expected to fall within the calibration range.
 - If the sample is a solid matrix, perform a suitable extraction (e.g., soxhlet or ultrasonic extraction) with n-hexane, followed by cleanup if necessary, and dilute the extract to the appropriate concentration.

2. Gas Chromatography (GC) Method

- Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
- GC Parameters: The following table outlines the recommended GC conditions for the analysis of **3,4-Diethyl-2,2-dimethylhexane**.

Parameter	Value
Column	Non-polar capillary column (e.g., DB-1, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness
Injector Temperature	250 °C
Injection Mode	Split (split ratio 50:1)
Injection Volume	1 μ L
Carrier Gas	Helium or Hydrogen, constant flow at 1.0 mL/min
Oven Temperature Program	- Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes
Detector	Flame Ionization Detector (FID)
Detector Temperature	300 °C
Hydrogen Flow	30 mL/min
Air Flow	300 mL/min
Makeup Gas (Nitrogen)	25 mL/min

3. Data Analysis

- Qualitative Analysis: The retention time of the peak in the sample chromatogram is compared to the retention time of the **3,4-Diethyl-2,2-dimethylhexane** standard.
- Quantitative Analysis: A calibration curve is generated by plotting the peak area of the calibration standards against their respective concentrations. The concentration of **3,4-Diethyl-2,2-dimethylhexane** in the unknown sample is then determined by interpolating its peak area on the calibration curve.

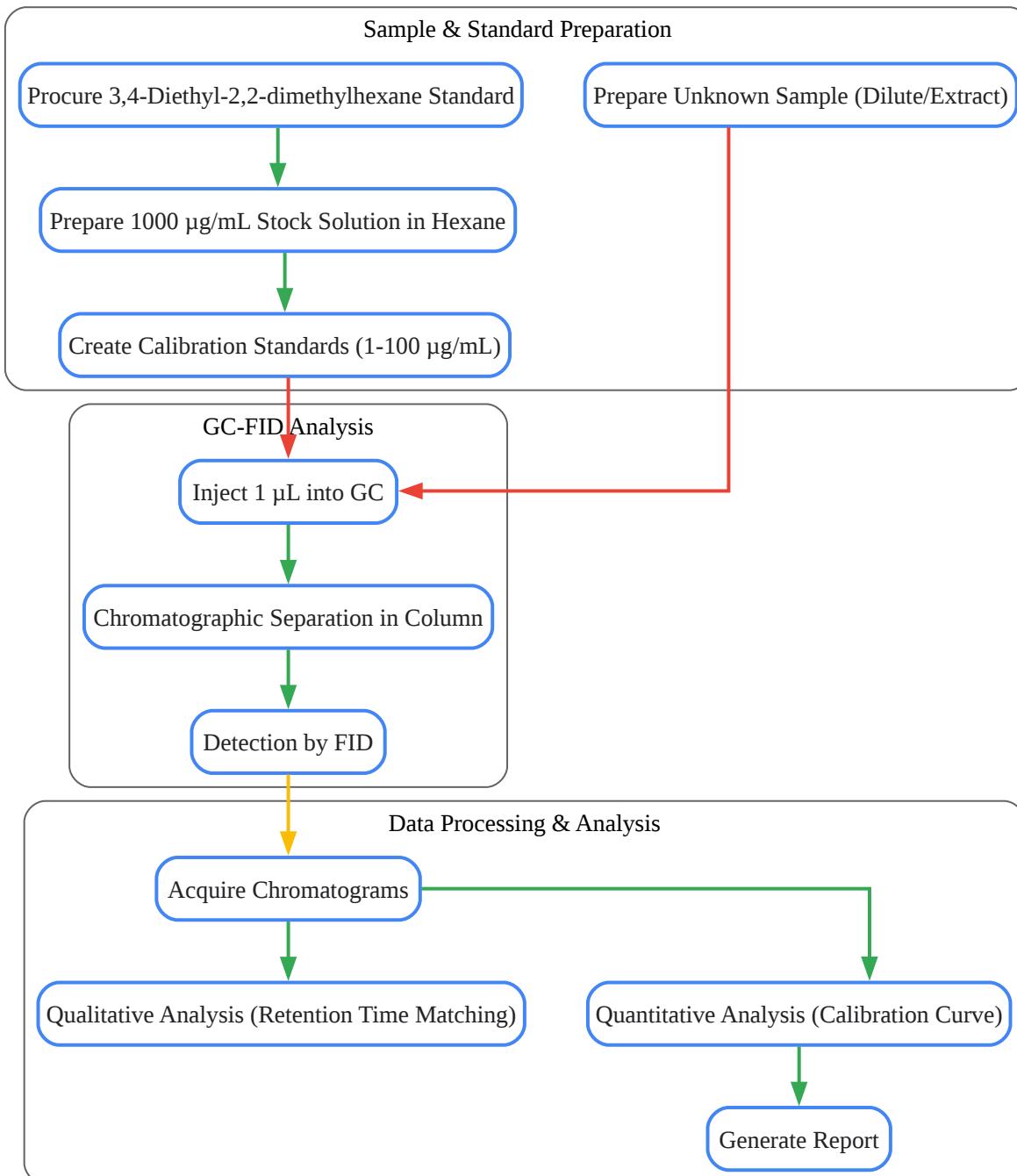
Data Presentation

Table 1: Expected Quantitative Data (Illustrative)

Parameter	Expected Value
Retention Time	10 - 15 minutes (dependent on exact GC conditions and column)
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantification (LOQ)	~0.5 µg/mL
Linearity (R ²)	> 0.995 (for the calibration range of 1-100 µg/mL)

Note: The values presented in Table 1 are illustrative and will need to be experimentally determined and validated for the specific instrument and conditions used.

Workflow Diagram

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